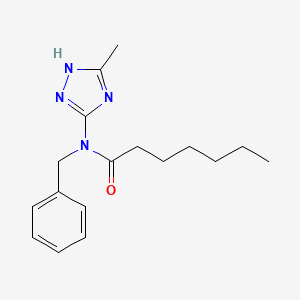
N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methyl group, and a heptanamide chain attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Introduction of the Heptanamide Chain: The heptanamide chain can be attached to the triazole ring through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(1H-1,2,3-triazol-4-yl)heptanamide
- N-Benzyl-N-(4-methyl-1H-1,2,4-triazol-3-yl)heptanamide
- N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide
Uniqueness
N-Benzyl-N-(3-methyl-1H-1,2,4-triazol-5-yl)heptanamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
62400-17-3 |
|---|---|
Formule moléculaire |
C17H24N4O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C17H24N4O/c1-3-4-5-9-12-16(22)21(17-18-14(2)19-20-17)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,18,19,20) |
Clé InChI |
CXRQRMNMXIXCAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NNC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
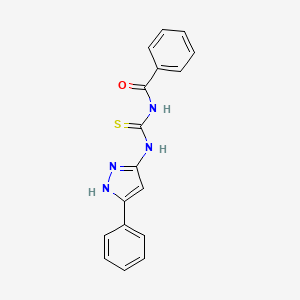
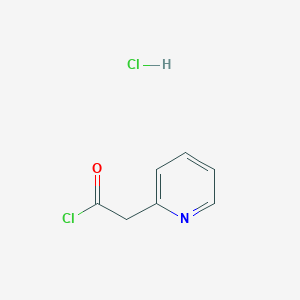
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
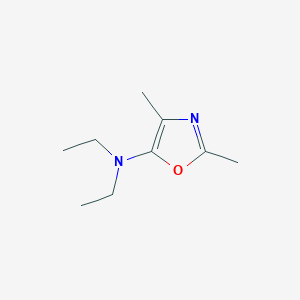
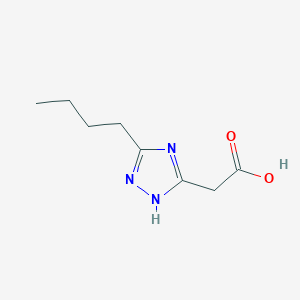

![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
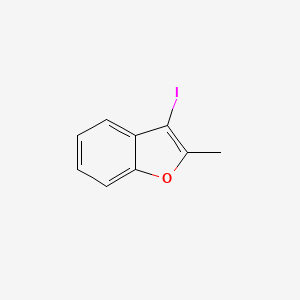
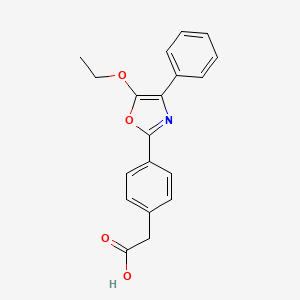
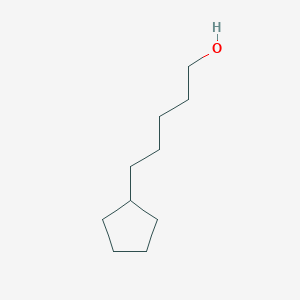
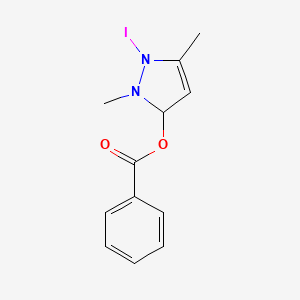
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
